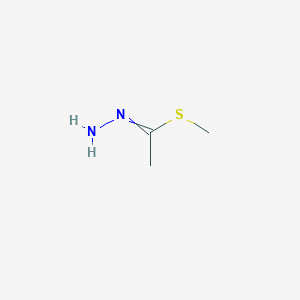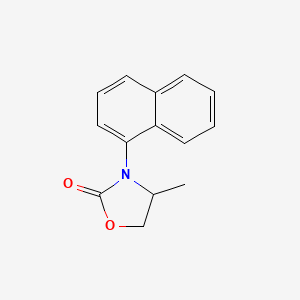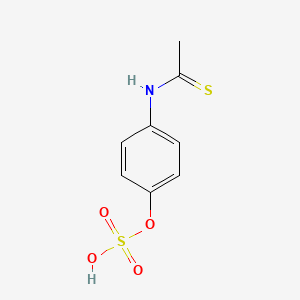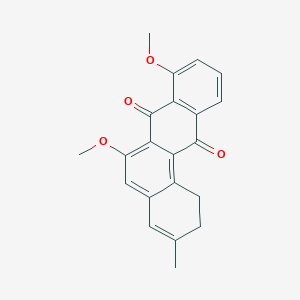
6,8-Dimethoxy-3-methyl-1,2-dihydrotetraphene-7,12-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Dimethoxy-3-methyl-1,2-dihydrotetraphene-7,12-dione is an organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups such as methoxy and ketone groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethoxy-3-methyl-1,2-dihydrotetraphene-7,12-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures to handle potentially hazardous chemicals. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
6,8-Dimethoxy-3-methyl-1,2-dihydrotetraphene-7,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the ketone groups to alcohols or other functional groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
Wissenschaftliche Forschungsanwendungen
6,8-Dimethoxy-3-methyl-1,2-dihydrotetraphene-7,12-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules can be explored for potential therapeutic applications.
Medicine: Research into its pharmacological properties may reveal new drug candidates.
Industry: Its unique structure makes it useful in developing advanced materials with specific properties.
Wirkmechanismus
The mechanism by which 6,8-Dimethoxy-3-methyl-1,2-dihydrotetraphene-7,12-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. Detailed studies on its binding affinity and specificity are essential to understand its full potential .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6,8-Dimethoxy-3-methylisochroman-1-one
- 6,8-Dihydroxy-3-methylisochroman-1-one
- 6,8-Dialkoxy-1,3,7-triazapyrenes
Uniqueness
6,8-Dimethoxy-3-methyl-1,2-dihydrotetraphene-7,12-dione stands out due to its specific arrangement of functional groups and aromatic rings, which confer unique chemical and physical properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar molecules .
Eigenschaften
CAS-Nummer |
88165-37-1 |
|---|---|
Molekularformel |
C21H18O4 |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
6,8-dimethoxy-3-methyl-1,2-dihydrobenzo[a]anthracene-7,12-dione |
InChI |
InChI=1S/C21H18O4/c1-11-7-8-13-12(9-11)10-16(25-3)19-18(13)20(22)14-5-4-6-15(24-2)17(14)21(19)23/h4-6,9-10H,7-8H2,1-3H3 |
InChI-Schlüssel |
PTYJFXMJXOBTOX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=CC(=C3C(=C2CC1)C(=O)C4=C(C3=O)C(=CC=C4)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


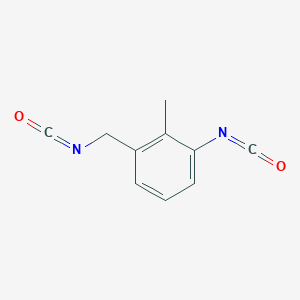
![N-Benzyl-N-butyl-4-[(2-chlorocyclohexyl)oxy]butan-1-amine](/img/structure/B14380361.png)
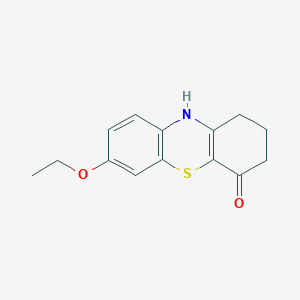
![11-(Chloromethyl)-5,6-dimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14380366.png)
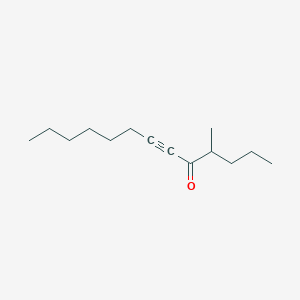
![1-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]-1H-pyrazole](/img/structure/B14380386.png)
![Spiro[5.5]undeca-1,4-dien-3-one, 1,5-dimethyl-](/img/structure/B14380401.png)
